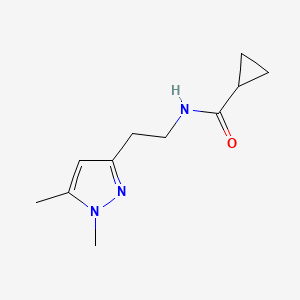![molecular formula C18H19N3O5S B2485254 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955758-86-8](/img/structure/B2485254.png)
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole and benzodioxole derivatives are important in medicinal chemistry due to their diverse biological activities. These compounds have been extensively studied for their potential in treating various diseases due to their promising pharmacological profiles.
Synthesis Analysis
The synthesis of benzothiazole and benzodioxole derivatives generally involves condensation reactions, cyclization, and substitutions. For instance, the synthesis of benzodifuranyl derivatives has been achieved through reactions involving key intermediates under specific conditions to yield compounds with significant yields (Abu‐Hashem et al., 2020).
Molecular Structure Analysis
The molecular structures of these compounds are elucidated using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These analytical techniques provide detailed information about the molecular framework and substituent effects on the core structure (Bhaskar et al., 2019).
Chemical Reactions and Properties
Benzothiazole and benzodioxole derivatives undergo various chemical reactions, including oxidation, reduction, and further cyclization, affecting their chemical and pharmacological properties. These reactions are crucial for modifying and optimizing the biological activity of these compounds (Mahran et al., 1983).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are determined through various analytical techniques. These properties are important for understanding the compound's behavior in biological systems (Chai et al., 2013).
Chemical Properties Analysis
The chemical properties of benzothiazole and benzodioxole derivatives, such as reactivity towards different chemical agents and stability under various conditions, are studied to assess their suitability for drug development. These properties influence the pharmacokinetics and pharmacodynamics of the compounds (Tanaka et al., 2001).
Applications De Recherche Scientifique
Antibacterial Applications
- Compounds similar to 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were assessed for their cytotoxic activity against mammalian Vero cell line, indicating non-cytotoxic concentrations at antibacterial activity levels. The study discusses the synthesis, spectral studies, and quantitative structure–activity relationships of these compounds (Palkar et al., 2017).
Antimicrobial and Anti-Proliferative Activities
- Thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, similar in structure to the compound , have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds showed significant biological properties as antimicrobial and antiproliferative agents, with some displaying promising inhibitory effects against HCT-116 cancer cells (Mansour et al., 2020).
Propriétés
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(2-methoxyethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-24-7-6-19-17(23)11-3-5-14-15(11)20-18(27-14)21-16(22)10-2-4-12-13(8-10)26-9-25-12/h2,4,8,11H,3,5-7,9H2,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDRBWHTMOHQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-(hydroxymethyl)-2-[(prop-2-enoylamino)methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2485175.png)
![6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2485176.png)







![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2485185.png)

![3-[(4-chlorophenyl)sulfonyl-methylamino]-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B2485193.png)
